molecular formula C7H15ClN4 B3095870 [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride CAS No. 1269181-17-0

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

Cat. No.: B3095870
CAS No.: 1269181-17-0
M. Wt: 190.67
InChI Key: LVRYQGLMOJOUSB-UHFFFAOYSA-N
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Description

1H-1,2,4-triazole and its derivatives are important structural moieties of many pharmaceutical drugs . They can also act as ligands to form coordination complexes with transition metal ions .


Synthesis Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Molecular Structure Analysis

The crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, has been analyzed .


Chemical Reactions Analysis

The coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound can be determined by various methods such as X-ray diffraction studies, IR and NMR spectra .

Scientific Research Applications

Microwave-Assisted Synthesis of Triazole Derivatives

1,2,4-Triazoles are key structures in medicinal and agricultural chemistry, with diverse applications due to their unique scaffold. A study by Tan, Lim, and Dolzhenko (2017) describes a microwave-assisted method to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a process that allows for efficient production of these compounds which could be beneficial in various scientific fields (Tan, Lim, & Dolzhenko, 2017).

Novel Triazole Derivatives Synthesis for Potential Biological Activities

The synthesis and characterization of triazole derivatives like 3-methyl-1H-1,2,4-triazole-5-amine and its acetate are discussed in a paper by Almeida et al. (2022). These compounds, including their biological assay against various microorganisms, provide insights into the potential applications of triazole derivatives in biomedical research (Almeida, Maia, Souza, & Pacheco, 2022).

Role in Clinical Drugs

Triazole scaffolds are integral in clinical drugs, as highlighted by Prasad et al. (2021). They present the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which are used in various clinical drugs for treating conditions like migraines, cancer, and depression. This indicates the triazole's versatility and importance in pharmaceutical development (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) investigated the antimicrobial activities of certain new 1,2,4-triazole derivatives. Their findings suggest that these compounds can be potent agents against various microorganisms, which is crucial for developing new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Application in Bioimaging

Iniya et al. (2014) developed a triazole-based fluorescent probe for Zn2+ ions, showcasing the application of triazole compounds in bioimaging. This specific probe was efficient in detecting Zn2+ ions in biological systems, indicating the potential of triazole derivatives in biomedical imaging and diagnostics (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).

Future Directions

There is ongoing research into the synthesis and biological evaluation of 1H-1,2,4-triazol-3-yl derivatives . These compounds have shown potential in various applications, including as anticancer agents .

Properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c1-5(2)6(8)7-9-4-10-11(7)3;/h4-6H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYQGLMOJOUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

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